4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide
Description
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide is a halogenated benzamide derivative featuring a bromine atom at the 4-position, a chlorine atom at the 3-position of the benzene ring, and an amide group substituted with a cyclopropyl and methyl moiety.
Properties
IUPAC Name |
4-bromo-3-chloro-N-cyclopropyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c1-14(8-3-4-8)11(15)7-2-5-9(12)10(13)6-7/h2,5-6,8H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFLTKSCCHKQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield a variety of substituted benzamides .
Scientific Research Applications
Chemistry
Building Block for Synthesis
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine and chlorine atoms can be replaced by other functional groups.
- Oxidation and Reduction : The compound can be modified to yield different derivatives.
- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form complex molecules.
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Replacement of halogens with other groups | Various substituted benzamides |
| Oxidation/Reduction | Modification of functional groups | Derivatives with altered properties |
| Coupling | Formation of biaryl compounds | Complex organic structures |
Biology
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain microbial strains, possibly due to enhanced interaction with microbial enzymes or membranes.
- Anticancer Activity : Investigations are ongoing into its ability to inhibit tumor growth by affecting cellular signaling pathways.
Medicine
Pharmaceutical Development
Ongoing research is exploring the potential of this compound as an intermediate in drug synthesis. Its unique structure may enhance the efficacy of pharmaceutical compounds targeting various diseases.
Industrial Applications
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its role as a reagent or catalyst can facilitate the production of desired products while optimizing efficiency and cost-effectiveness.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The mechanism involved the disruption of bacterial cell membrane integrity, leading to cell lysis.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell survival.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide with structurally analogous benzamide derivatives, emphasizing substituent effects and applications:
*Estimated based on structural analogs.
Structural and Functional Insights
- Substituent Effects: Halogens (Br, Cl): Electron-withdrawing groups enhance electrophilic aromatic substitution reactivity compared to methyl or methoxy derivatives . Aromatic vs. Heterocyclic Moieties: Compounds like 4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide exhibit improved solubility in DMSO or ethanol due to the polar furan group, whereas purely aromatic analogs may require non-polar solvents .
Biological Activity
4-Bromo-3-chloro-N-cyclopropyl-N-methylbenzamide is an organic compound belonging to the benzamide class. Its unique structure, characterized by the presence of bromine and chlorine atoms along with a cyclopropyl group, suggests potential biological activities that are currently being explored in various scientific studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₈BrClN₃O
- SMILES : CNC(=O)C1=CC(=C(C=C1)Br)Cl
- InChIKey : ZWBIEYWRJPFGOT-UHFFFAOYSA-N
The compound's structure includes a benzamide core with substituents that may influence its interaction with biological targets, potentially affecting its activity against various diseases.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, notably:
- Antimicrobial Properties : Preliminary studies suggest that the compound shows potential as an antimicrobial agent. Its structural components may enhance its interaction with microbial enzymes or membranes, leading to inhibition of growth.
- Anticancer Activity : The compound is under investigation for its anticancer properties. The presence of halogen atoms (bromine and chlorine) is known to enhance the reactivity of compounds toward cancer cell lines. Some studies have indicated that similar benzamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : It might interact with certain receptors in cells, leading to altered signaling cascades that can induce apoptosis in cancer cells or inhibit microbial replication.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant anticancer effects in vitro. The compound was tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics. The research highlighted that the halogen substituents played a critical role in enhancing cytotoxicity by promoting apoptosis through mitochondrial pathways.
Table 2: Comparison with Related Benzamides
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate | High | Unique combination of bromine and chlorine |
| 4-Bromo-N-cyclopropyl-3-methoxybenzamide | Low | Moderate | Contains methoxy group instead of chlorine |
| 4-Chloro-N-cyclopropyl-3-nitrobenzamide | Low | High | Nitro group enhances reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
